molecular formula C15H18ClN3O2 B2377911 2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1235662-31-3

2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2377911
CAS No.: 1235662-31-3
M. Wt: 307.78
InChI Key: QGAXIQYZSLUYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic chemical compound intended for research and development purposes in a laboratory setting. This acetamide derivative features a 3,5-dimethylpyrazole group, a privileged scaffold in medicinal chemistry known for its diverse biological profile . Compounds containing the pyrazole moiety have been extensively investigated and demonstrated significant biological activities, including potential as anti-inflammatory and anticancer agents . Furthermore, structurally related pyrazole-acetamide compounds have been designed and evaluated as potent inhibitors of specific biological targets. For instance, novel acetamide derivatives have been developed as potent VEGFR-2 inhibitors, exhibiting excellent anti-proliferative activity against tumor cell lines and potential anti-angiogenesis effects . Other N-aryl acetamide scaffolds have also been explored in phenotypic screens for antimalarial activity, inhibiting the development of P. falciparum asexual ring-stage parasites . The presence of the 4-chlorophenoxy group in its structure is a common feature in various bioactive molecules and is frequently utilized in the design of compounds for high-throughput screening and hit-to-lead optimization campaigns. This product is provided for research purposes as a tool compound to investigate its potential biochemical and pharmacological properties. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-5-3-13(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAXIQYZSLUYGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)COC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16H19ClN4O2
  • Molecular Weight : 334.81 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and inflammation. It is believed to inhibit specific kinases and modulate signaling pathways that are crucial for cell proliferation and survival.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some of the key findings related to its biological activity:

Cell Line IC50 (µM) Mechanism Reference
MCF73.79Inhibition of cell proliferation
SF-26812.50Induction of apoptosis
NCI-H46042.30Aurora-A kinase inhibition
Hep-23.25Cytotoxicity
P81517.82Cytotoxicity

Case Studies

Several studies have explored the efficacy of this compound in various experimental settings:

  • Anticancer Activity : A study reported that derivatives similar to this compound showed promising results against MCF7 and NCI-H460 cell lines, indicating strong potential as an anticancer agent due to their ability to induce apoptosis and inhibit cell growth .
  • Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that the compound might reduce inflammatory markers in vitro, which could be beneficial for treating inflammatory diseases .
  • Cytotoxicity Profiles : The cytotoxicity was evaluated against a range of cancer cell lines, demonstrating a dose-dependent response that suggests the potential for therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the evidence, focusing on structural variations, physicochemical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Core Heterocycles Molecular Weight*
Target: 2-(4-Chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide 4-Chlorophenoxy, 3,5-dimethylpyrazole Pyrazole ~350.8 g/mol
7c: N-(4-Chloro-2-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide 4-Chloro-2-methylphenyl, phenyl-imidazole Imidazole + Pyrazole ~462.9 g/mol
7d: N-(4-Chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide 4-Chlorophenyl, phenyl-imidazole Imidazole + Pyrazole ~448.9 g/mol
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide () 4-Chloro-3,5-dimethylpyrazole, 2-methoxyphenyl Pyrazole ~322.8 g/mol

Key Observations :

  • Replacement of the methoxyphenyl group () with a chlorophenoxy moiety enhances electronegativity, which may influence solubility and target interactions .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Notable Spectral Data (IR/NMR)
Target N/A N/A Expected C=O stretch ~1700 cm⁻¹ (IR); Pyrazole CH3 protons at δ ~2.2 ppm (¹H NMR)
7c 144–146 70 IR: 3270 (N-H), 1665 (C=O); ¹H NMR: δ 2.2 (pyrazole CH3), 7.3–7.5 (aromatic)
7d 170–172 75 IR: 3280 (N-H), 1670 (C=O); ¹H NMR: δ 2.3 (pyrazole CH3), 7.2–7.6 (aromatic)
N/A N/A IR: Likely C=O stretch ~1680–1700 cm⁻¹; ¹H NMR: δ 3.8 (OCH3), 2.2 (pyrazole CH3)

Key Observations :

  • Higher melting points in 7c and 7d correlate with increased molecular rigidity from imidazole-phenyl fusion .
  • The target compound’s chlorophenoxy group may lower solubility compared to 7c/7d due to reduced polarity, though this requires experimental validation.

Research Implications and Limitations

Structural differences, such as the absence of imidazole or phenyl groups, may significantly alter its mechanism of action compared to 7c/7d . Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic and toxicological profiles.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-chlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide with high purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on structurally analogous compounds. For example, refluxing with sodium acetate in ethanol under controlled pH can improve yield and purity, as demonstrated in similar acetamide syntheses .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Validate purity via mass spectrometry (ESI-MS) and 1^1H/13^13C NMR to confirm absence of unreacted intermediates .

Q. How is the molecular structure of this compound characterized to confirm its identity?

  • Techniques :

  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles.
  • FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680–1720 cm1^{-1}, pyrazole ring vibrations at ~1500–1600 cm1^{-1}) .
  • Computational modeling (DFT/B3LYP) to compare theoretical and experimental bond lengths/angles .

Q. What preliminary assays are recommended to screen its bioactivity?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
    • Target-specific : Enzyme inhibition assays (e.g., COX-2, kinase panels) due to structural similarity to pyrazole-containing bioactive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?

  • Approach :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. For example, chlorophenoxy groups may enhance lipophilicity but reduce solubility, requiring formulation adjustments .
  • Metabolite identification : Use hepatic microsomes to identify Phase I/II metabolites that could explain reduced efficacy in vivo .
    • Experimental Design : Randomized block designs with split-plot arrangements (e.g., dose-response variables across multiple biological replicates) to control variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting its pyrazole and chlorophenoxy moieties?

  • Synthetic Modifications :

  • Pyrazole substitution : Replace 3,5-dimethyl groups with bulkier substituents (e.g., trifluoromethyl) to evaluate steric effects on target binding .
  • Chlorophenoxy optimization : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
    • Computational Tools : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets) .

Q. How does the compound’s environmental fate impact its suitability for therapeutic development?

  • Key Metrics :

  • Biodegradation : Aerobic/anaerobic soil studies to assess half-life (t1/2_{1/2}) and persistence .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC50_{50}) and algal growth inhibition assays .
    • Regulatory Alignment : Follow OECD guidelines for environmental risk assessment (e.g., Test No. 301F for ready biodegradability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.